N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with appropriate sulfonamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as sonochemical methods, which utilize ultrasonic waves to enhance reaction rates, have been explored for the synthesis of related spirocyclic compounds .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites and exert its effects by modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling .
Comparison with Similar Compounds
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide
- N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
Comparison: Compared to these similar compounds, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-12-8-15(21-3)16(9-13(12)2)24(19,20)18-10-14-11-22-17(23-14)6-4-5-7-17/h8-9,14,18H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQZNIPCVEQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2COC3(O2)CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.